molecular formula C14H15NO5 B1300732 4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid CAS No. 430448-79-6

4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid

Cat. No. B1300732
M. Wt: 277.27 g/mol
InChI Key: BKWOSDQVFGPKFT-UHFFFAOYSA-N
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Description

The compound "4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid" is a complex organic molecule that features a furan backbone with various substituents. Furan compounds are known for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties. The presence of multiple functional groups such as carboxylic acid and amide indicates that this compound could be of interest in synthetic organic chemistry and possibly in the development of new drugs or materials.

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-[(dimethylamino)methylene]-2-ferrocenyl-5-oxo-4,5-dihydrofuran-3-carboxaldehyde was achieved by reacting 3-ferrocenoylpropionic acid with Vilsmeier reagent, which is a common method for introducing formyl groups into aromatic compounds . Similarly, the preparation of 4H-furo[3,2-b]indole-2-carboxylic acid derivatives involved the deoxygenation of nitrophenyl-furoates and thermolysis of azidophenyl-furoates, followed by a reaction with amines . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the furan ring, which can influence the physical and chemical properties of the molecule. For example, the crystal structure of 3,4-furandicarboxylic acid dimethylester revealed that the furan ring is planar, and the substituents can adopt various orientations relative to the ring . This planarity and the electronic distribution within the furan ring are crucial for the reactivity of the compound. The bond lengths and angles in these molecules are typically consistent with other furan compounds, except when interactions between substituents cause deviations .

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions, depending on the functional groups present. The reactivity of the furan ring itself can be exploited in reactions such as halolactonization and hydroxylation, as demonstrated in the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones . The presence of carboxylic acid and amide groups in the target compound suggests that it could participate in condensation reactions, nucleophilic substitutions, and possibly cyclization reactions to form more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the acidity of carboxylic acid groups and the basicity of amine groups. The solubility, melting point, and boiling point of these compounds can vary widely based on the nature and position of the substituents. The concise synthesis of disubstituted furan dicarboxylic acids described in one study provides insight into the potential properties of the target compound, as the introduction of different substituents can lead to significant changes in these properties.

Scientific Research Applications

Thermodynamic Properties and Solubility

Research on furan derivatives, such as 2-methyl-5-arylfuran-3-carboxylic acids, has shown significant interest in understanding their thermodynamic properties and solubility in organic solvents. For instance, the temperature dependences of the solubility of certain furan derivatives in solvents like acetonitrile and ethyl acetate have been experimentally determined, providing insights into their enthalpies of fusion, enthalpies, and entropies of mixing at specific temperatures. These findings are crucial for the design and optimization of processes involving these compounds in the chemical and pharmaceutical industries Sobechko et al., 2019.

Synthesis of Heterocycles

The arylation of furan-2-carboxylic acid derivatives has been explored to produce 5-arylfuran-2-carboxylic acids, which are key intermediates in synthesizing various heterocyclic compounds. These reactions enable the formation of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and triazolothiadiazole derivatives, highlighting the versatility of furan compounds in organic synthesis and their potential applications in developing novel pharmaceuticals and materials Gorak et al., 2009.

Catalysis and Chemical Transformations

The reactivity of furan derivatives has been harnessed in various catalytic processes, including the cross-Claisen condensation and oxidative carbonylation reactions. These studies have led to the development of new synthetic pathways for producing heterocyclic γ-amino acids and furan-3-carboxylic esters, respectively. Such research underscores the role of furan derivatives in catalysis, offering new strategies for constructing complex organic molecules Mathieu et al., 2015; Gabriele et al., 2012.

Biopolymer Research

In the realm of biopolymer research, furan derivatives such as 2,5-furandicarboxylic acid have emerged as key platform chemicals for producing bio-based polymers and materials. Studies focusing on the synthesis of furan oligoesters and their potential applications as macromonomers for biopolymers highlight the importance of furan compounds in developing sustainable materials Cruz-Izquierdo et al., 2015.

Antimicrobial Activity

The antimicrobial properties of certain furan derivatives have also been investigated, with studies revealing the potential of these compounds in addressing microbial resistance and developing new antibacterial agents. For example, the preparation and structural analysis of fluorinated ester derivatives of furan-2-carboxylic acids have provided valuable insights into their biological activity and mechanism of action Mori et al., 2022.

Future Directions

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443. DOI:10.1039/C3CS60197H : Data from various sources: (https://www.mdpi.com/1420-3049/10/2/475), (https://spectrabase.com/compound/DHZ49Q0I3cJ), (https://webbook.nist.gov/cgi/cbook.cgi?ID=C10599709&Mask=2000), (https://www.chemicalbook.com/ChemicalProductProperty_JP_CB5121032.htm)

properties

IUPAC Name

4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]-5-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-7-4-11(9(3)19-7)13(16)15-6-10-5-12(14(17)18)20-8(10)2/h4-5H,6H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWOSDQVFGPKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=C(OC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357132
Record name 4-{[(2,5-Dimethylfuran-3-carbonyl)amino]methyl}-5-methylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid

CAS RN

430448-79-6
Record name 4-{[(2,5-Dimethylfuran-3-carbonyl)amino]methyl}-5-methylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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